Di(but-2-en-2-yl)(dibutyl)stannane
Description
Di(but-2-en-2-yl)(dibutyl)stannane is an organotin compound featuring a central tin atom bonded to two but-2-en-2-yl (unsaturated alkenyl) groups and two butyl (saturated alkyl) groups. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocidal agents. However, specific data on the synthesis, reactivity, and industrial use of this compound are scarce in publicly available literature.
Properties
CAS No. |
162733-44-0 |
|---|---|
Molecular Formula |
C16H32Sn |
Molecular Weight |
343.1 g/mol |
IUPAC Name |
bis(but-2-en-2-yl)-dibutylstannane |
InChI |
InChI=1S/2C4H9.2C4H7.Sn/c4*1-3-4-2;/h2*1,3-4H2,2H3;2*3H,1-2H3; |
InChI Key |
XEAAPAZKBPFPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(C(=CC)C)C(=CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(but-2-en-2-yl)(dibutyl)stannane typically involves the reaction of but-2-en-2-yl and dibutyl groups with a tin precursor. One common method is the reaction of dibutyltin dichloride with but-2-en-2-yl magnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Di(but-2-en-2-yl)(dibutyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the but-2-en-2-yl or dibutyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Di(but-2-en-2-yl)(dibutyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Di(but-2-en-2-yl)(dibutyl)stannane involves its interaction with molecular targets through its tin-carbon bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic attack on the tin center and subsequent rearrangement or substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
The following analysis compares Di(but-2-en-2-yl)(dibutyl)stannane with structurally related organotin compounds, focusing on substituent effects, applications, and hazards.
Structural and Functional Differences
| Compound Name | CAS Number | Substituents | Key Structural Features |
|---|---|---|---|
| This compound | Not available | Two but-2-en-2-yl, two butyl | Unsaturated alkenyl groups may enhance reactivity in radical or addition reactions. |
| Dibutyl stannane | 1002-53-5 | Two butyl, two hydrogen | Simpler structure; Sn-H bonds confer reducing properties. |
| Tributylfluoro-stannane polymers | 27615-98-1 | Tributyl, fluoro, polymeric | Fluorine substituents increase thermal stability; used in specialized polymers. |
| Tributyltin hydride | 688-73-3 | Three butyl, one hydrogen | Common reagent in organic synthesis for radical reactions. |
Physicochemical Properties
- Reactivity : The unsaturated butenyl groups in this compound may increase susceptibility to oxidation or addition reactions compared to fully saturated analogs like dibutyl stannane.
- Solubility : Alkenyl substituents could reduce solubility in polar solvents relative to fluorine-containing stannanes (e.g., tributylfluoro-stannane polymers), which exhibit lipophilicity .
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